molecular formula C9H14N4O3S B6773669 N-[2-(pyrazin-2-ylamino)ethyl]oxetane-3-sulfonamide

N-[2-(pyrazin-2-ylamino)ethyl]oxetane-3-sulfonamide

Cat. No.: B6773669
M. Wt: 258.30 g/mol
InChI Key: BSQFXIGLJMJFLB-UHFFFAOYSA-N
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Description

N-[2-(pyrazin-2-ylamino)ethyl]oxetane-3-sulfonamide is a compound that features a pyrazine ring, an oxetane ring, and a sulfonamide group

Properties

IUPAC Name

N-[2-(pyrazin-2-ylamino)ethyl]oxetane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3S/c14-17(15,8-6-16-7-8)13-4-3-12-9-5-10-1-2-11-9/h1-2,5,8,13H,3-4,6-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQFXIGLJMJFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)S(=O)(=O)NCCNC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyrazin-2-ylamino)ethyl]oxetane-3-sulfonamide typically involves the reaction of pyrazin-2-amine with oxetane-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyrazin-2-ylamino)ethyl]oxetane-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer oxygen functionalities.

    Substitution: Substituted derivatives with different functional groups replacing the sulfonamide nitrogen.

Scientific Research Applications

N-[2-(pyrazin-2-ylamino)ethyl]oxetane-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(pyrazin-2-ylamino)ethyl]oxetane-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes and inhibit their activity. The pyrazine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(pyrazin-2-yl)acetamide: Similar structure with an acetamide group instead of an oxetane ring.

    N-(pyrazin-2-yl)benzenesulfonamide: Similar structure with a benzenesulfonamide group instead of an oxetane ring.

    N-(pyrazin-2-yl)thiophene-2-carboxamide: Similar structure with a thiophene-2-carboxamide group instead of an oxetane ring.

Uniqueness

N-[2-(pyrazin-2-ylamino)ethyl]oxetane-3-sulfonamide is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The oxetane ring can enhance the compound’s stability, solubility, and bioavailability, making it a valuable scaffold for drug development and other applications.

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